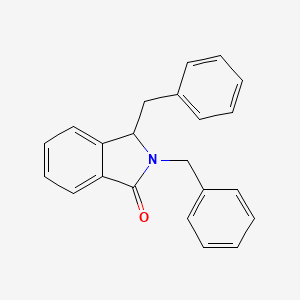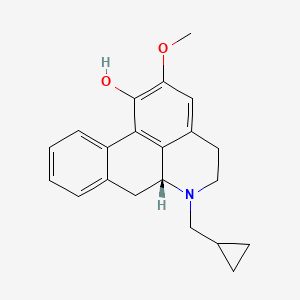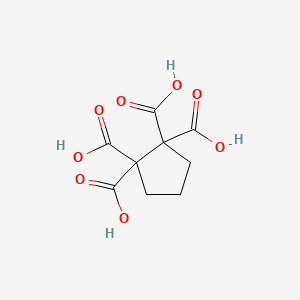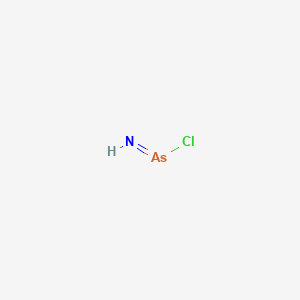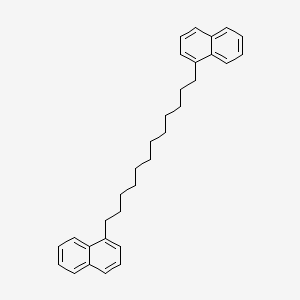
Naphthalene, 1,1'-(1,12-dodecanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1,1’-(1,12-dodecanediyl)bis- is a complex organic compound characterized by the presence of two naphthalene units connected by a dodecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,1’-(1,12-dodecanediyl)bis- typically involves the reaction of naphthalene with a dodecane chain under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with a dodecane halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 1,1’-(1,12-dodecanediyl)bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the naphthalene units to tetrahydronaphthalene or decahydronaphthalene.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Tetrahydronaphthalene and decahydronaphthalene.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene, 1,1’-(1,12-dodecanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Naphthalene, 1,1’-(1,12-dodecanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene, 1,1’-(1,10-decanediyl)bis-: Similar structure but with a shorter decane chain.
Naphthalene, 1,1’-(1,2-ethanediyl)bis-: Contains an ethanediyl linker instead of a dodecanediyl chain.
Uniqueness
Naphthalene, 1,1’-(1,12-dodecanediyl)bis- is unique due to its longer dodecane chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propiedades
Número CAS |
38412-20-3 |
|---|---|
Fórmula molecular |
C32H38 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
1-(12-naphthalen-1-yldodecyl)naphthalene |
InChI |
InChI=1S/C32H38/c1(3-5-7-9-17-27-21-15-23-29-19-11-13-25-31(27)29)2-4-6-8-10-18-28-22-16-24-30-20-12-14-26-32(28)30/h11-16,19-26H,1-10,17-18H2 |
Clave InChI |
YYZJQMFRRDUBAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CCCCCCCCCCCCC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


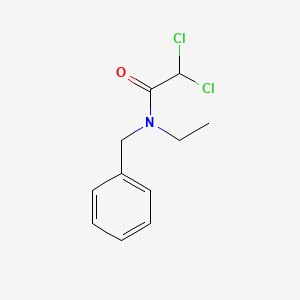
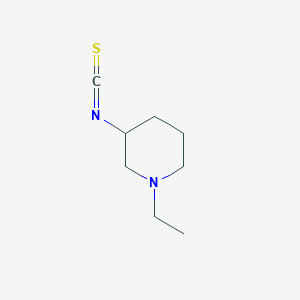

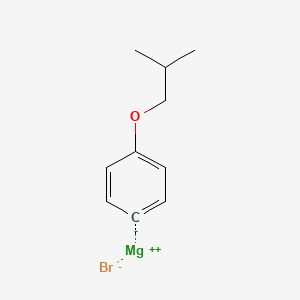
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
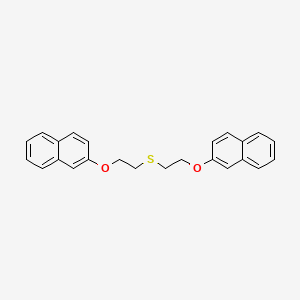
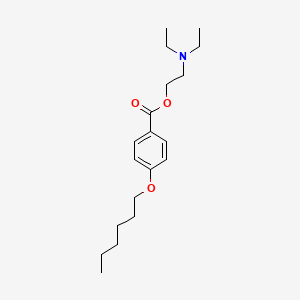
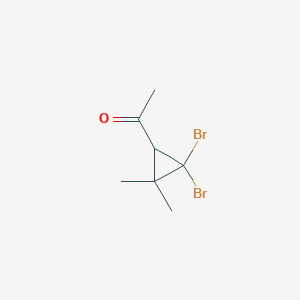
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
